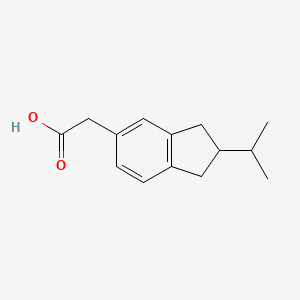
2-Isopropyl-5-indanacetic acid
Cat. No. B8492608
M. Wt: 218.29 g/mol
InChI Key: MRASYQFTHLLRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04166131
Procedure details


A solution of 10 g of sodium hydroxide in 20 cc of water is added to a solution of 24.5 g of crude 2-isopropyl-α-oxo-5-indanacetic acid ethyl ester in 300 cc of ethanol, and the mixture is boiled at reflux for 11/2 hours. The solution is concentrated, diluted with water, and the neutral by-products are extracted with ether. The aqueous phase is then acidified with hydrochloric acid, extracted with ether, the ether extract is washed with water, dried over sodium sulphate and concentrated by evaporation. 2-isopropyl-α-oxo-5-indanacetic acid is obtained as an oil and is used for the next reaction without purification. The (1,3-dihydroxy-2-hydroxymethyl-2-propyl)ammonium salt of 2-isopropyl-α-oxo-5-indanacetic acid has a M.P. of B 145°-147°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2-isopropyl-α-oxo-5-indanacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
OCC([NH3+])(CO)CO.[CH:9]([CH:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([C:21](=O)[C:22]([OH:24])=[O:23])[CH:18]=2)[CH2:13]1)([CH3:11])[CH3:10]>>[CH:9]([CH:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([CH2:21][C:22]([OH:24])=[O:23])[CH:18]=2)[CH2:13]1)([CH3:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(CO)(CO)[NH3+]
|
Step Two
|
Name
|
2-isopropyl-α-oxo-5-indanacetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1CC2=CC=C(C=C2C1)C(C(=O)O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is used for the next reaction without purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a M.P. of B 145°-147°
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)C1CC2=CC=C(C=C2C1)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
